5-Methylfuran-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylfuran-3-thiol is an organic compound with the molecular formula C5H6OS. It is a sulfur-containing heterocyclic compound, characterized by a furan ring substituted with a methyl group at the 5-position and a thiol group at the 3-position. This compound is known for its strong odor and is used in various applications, including flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methylfuran-3-thiol can be synthesized through several methods. One common approach involves the reaction of 5-methylfurfural with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of 5-methylfurfural followed by thiolation. The use of advanced catalysts and optimized reaction conditions enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylfuran-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkyl or acyl substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylfuran-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the flavor and fragrance industry for its strong odor and unique properties.
Wirkmechanismus
The mechanism of action of 5-Methylfuran-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. Additionally, the furan ring can participate in electron transfer reactions, influencing cellular redox states. These interactions contribute to the compound’s biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran-3-thiol: Similar structure but with the methyl group at the 2-position.
3-Methylfuran-2-thiol: Similar structure but with the thiol group at the 2-position.
5-Methylfuran-2-thiol: Similar structure but with the thiol group at the 2-position.
Uniqueness
5-Methylfuran-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
56078-97-8 |
---|---|
Molekularformel |
C5H6OS |
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
5-methylfuran-3-thiol |
InChI |
InChI=1S/C5H6OS/c1-4-2-5(7)3-6-4/h2-3,7H,1H3 |
InChI-Schlüssel |
HHVWAQYIXICMLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CO1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.